[2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl] 4-(naphthalen-1-ylamino)-4-oxobutanoate
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Overview
Description
[2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl] 4-(naphthalen-1-ylamino)-4-oxobutanoate: is a complex organic compound characterized by its unique structure, which includes a methoxy-nitrophenyl group, a naphthylamino group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl] 4-(naphthalen-1-ylamino)-4-oxobutanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize 2-(4-methoxy-3-nitrophenyl)acetic acid . This intermediate can then be reacted with naphthalen-1-ylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl] 4-(naphthalen-1-ylamino)-4-oxobutanoate: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, such as amino derivatives, carboxylic acids, and substituted phenyl compounds.
Scientific Research Applications
[2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl] 4-(naphthalen-1-ylamino)-4-oxobutanoate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl] 4-(naphthalen-1-ylamino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxy-3-nitrophenyl)acetic acid
- 4-Methoxy-2-nitrophenyl acetate
- 4-Methoxy-N-(2,2,2-trichloro-1-(naphthalen-2-ylamino)-ethyl)-benzamide
Uniqueness
- The presence of both a methoxy-nitrophenyl group and a naphthylamino group in [2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl] 4-(naphthalen-1-ylamino)-4-oxobutanoate provides unique chemical properties, such as enhanced reactivity and specific binding affinity to molecular targets.
- Its structural complexity allows for diverse chemical modifications, making it a versatile compound for various applications.
This compound , highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl] 4-(naphthalen-1-ylamino)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O7/c1-31-21-10-9-16(13-19(21)25(29)30)20(26)14-32-23(28)12-11-22(27)24-18-8-4-6-15-5-2-3-7-17(15)18/h2-10,13H,11-12,14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJKTKCDLSQGBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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